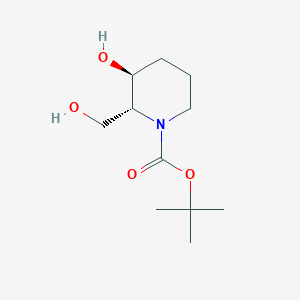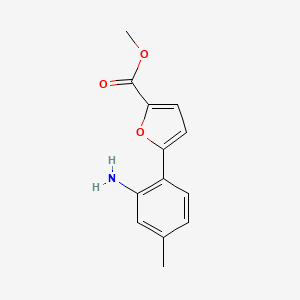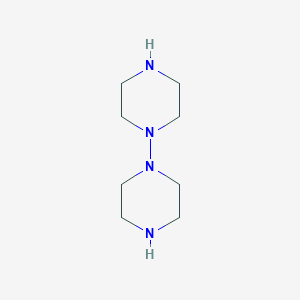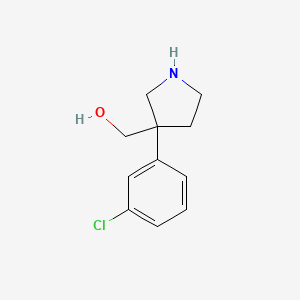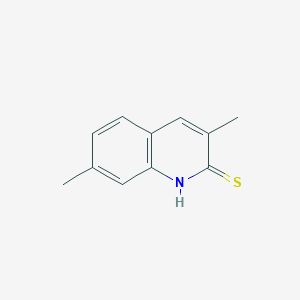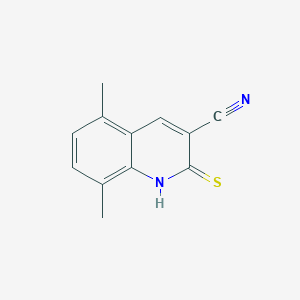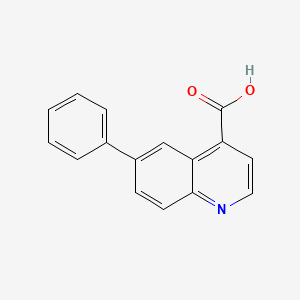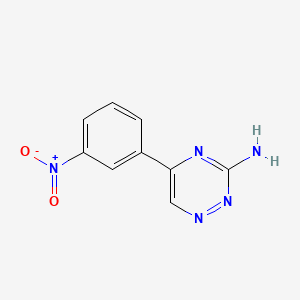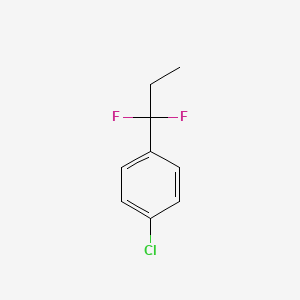
1-Chloro-4-(1,1-difluoropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C9H9ClF2 It is a derivative of benzene, where a chlorine atom and a 1,1-difluoropropyl group are substituted at the para positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1,1-difluoropropane in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield different hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Substitution: Nitro and sulfonic acid derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1,1-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1,1-difluoropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical entities. These reactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
1-Chloro-4-(1,1-difluoropropyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-fluorobenzene: Similar in structure but with only one fluorine atom.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoropropyl group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of a difluoropropyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence of different substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
Propiedades
Fórmula molecular |
C9H9ClF2 |
|---|---|
Peso molecular |
190.62 g/mol |
Nombre IUPAC |
1-chloro-4-(1,1-difluoropropyl)benzene |
InChI |
InChI=1S/C9H9ClF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
Clave InChI |
YLWJKKXOXHKYDX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


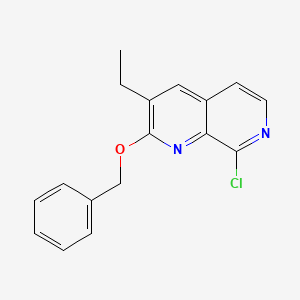
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
